molecular formula C12H9NS B14520435 (3-Phenylthiophen-2-yl)acetonitrile CAS No. 62404-44-8

(3-Phenylthiophen-2-yl)acetonitrile

Cat. No.: B14520435
CAS No.: 62404-44-8
M. Wt: 199.27 g/mol
InChI Key: DNKJUSHPTQVLEE-UHFFFAOYSA-N
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Description

(3-Phenylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C₁₂H₉NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenyl group attached to the thiophene ring and an acetonitrile group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylthiophen-2-yl)acetonitrile typically involves the reaction of 3-bromothiophene with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenylthiophen-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Phenylthiophen-2-yl)acetonitrile depends on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenylthiophen-2-yl)acetonitrile is unique due to the combination of the phenyl, thiophene, and acetonitrile groups. This combination imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

62404-44-8

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(3-phenylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-8-6-12-11(7-9-14-12)10-4-2-1-3-5-10/h1-5,7,9H,6H2

InChI Key

DNKJUSHPTQVLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)CC#N

Origin of Product

United States

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